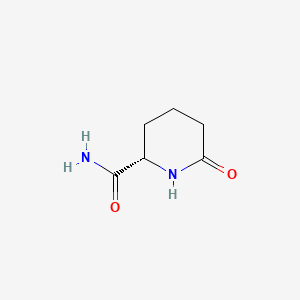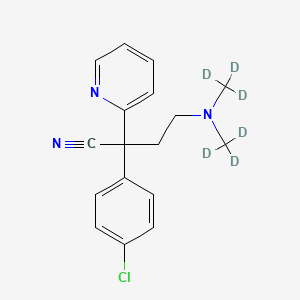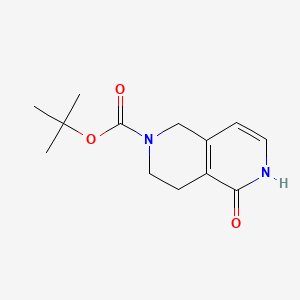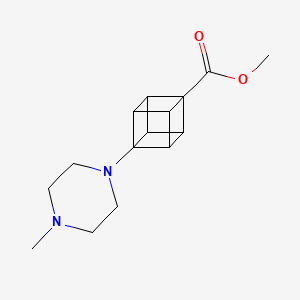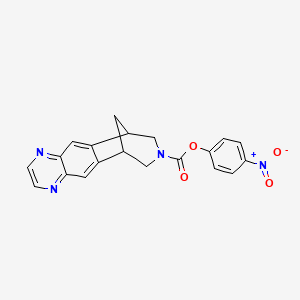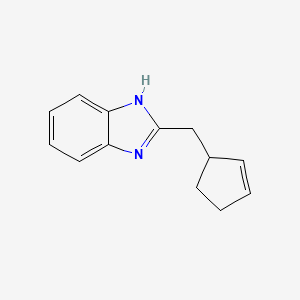
2-(cyclopent-2-en-1-ylmethyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopent-2-en-1-ylmethyl)-1H-benzimidazole is a heterocyclic organic compound that has gained significant interest in scientific research due to its potential applications in various fields. The compound is synthesized through a complex process and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
2-(Cyclopent-2-en-1-ylmethyl)-1H-benzimidazole has been studied for its potential applications in various scientific research fields. One of the most significant applications is in the field of medicinal chemistry, where the compound has been studied for its potential as an anti-cancer agent. Studies have shown that the compound exhibits potent cytotoxic activity against various cancer cell lines, making it a promising candidate for further development as an anti-cancer drug.
Wirkmechanismus
The mechanism of action of 2-(Cyclopent-2-en-1-ylmethyl)-1H-benzimidazole is not fully understood, but studies have suggested that the compound acts by inhibiting the activity of certain enzymes that are involved in cancer cell proliferation. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anti-cancer effects.
Biochemische Und Physiologische Effekte
Studies have also investigated the biochemical and physiological effects of 2-(Cyclopent-2-en-1-ylmethyl)-1H-benzimidazole. The compound has been shown to inhibit the activity of certain enzymes involved in the metabolism of xenobiotics, which may have implications for drug interactions and toxicity. Additionally, the compound has been shown to exhibit anti-inflammatory activity, which may have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(Cyclopent-2-en-1-ylmethyl)-1H-benzimidazole is its potent cytotoxic activity against cancer cells, which makes it a valuable tool for studying cancer biology and developing new anti-cancer drugs. However, the compound also has limitations, including its complex synthesis method and potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(Cyclopent-2-en-1-ylmethyl)-1H-benzimidazole. One area of interest is in the development of new anti-cancer drugs based on the compound's structure and mechanism of action. Additionally, further studies are needed to investigate the compound's potential applications in other scientific research fields, such as drug metabolism and inflammation. Finally, research is needed to optimize the synthesis method for the compound to make it more accessible for use in scientific experiments.
Synthesemethoden
The synthesis of 2-(Cyclopent-2-en-1-ylmethyl)-1H-benzimidazole involves a multi-step process that requires several reagents and catalysts. The first step involves the reaction of cyclopentadiene with paraformaldehyde in the presence of a Lewis acid catalyst to form 2-cyclopenten-1-ylmethanol. This intermediate product is then reacted with o-phenylenediamine in the presence of a strong acid catalyst to form 2-(Cyclopent-2-en-1-ylmethyl)-1H-benzimidazole. The final product is then purified through various techniques such as recrystallization and chromatography.
Eigenschaften
IUPAC Name |
2-(cyclopent-2-en-1-ylmethyl)-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-2-6-10(5-1)9-13-14-11-7-3-4-8-12(11)15-13/h1,3-5,7-8,10H,2,6,9H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINHJTKYDJQZFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)CC2=NC3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopent-2-en-1-ylmethyl)-1H-benzimidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


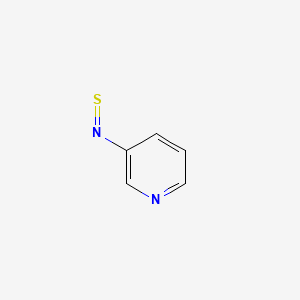
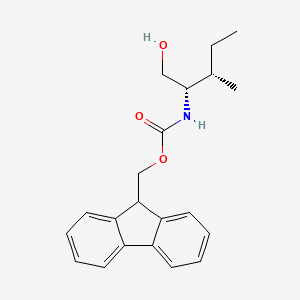
![Dibenzo[a,i]pyrene-d14](/img/structure/B589101.png)
